molecular formula C9H9NO B1268205 6-Aminoindanone CAS No. 69975-65-1

6-Aminoindanone

カタログ番号 B1268205
CAS番号: 69975-65-1
分子量: 147.17 g/mol
InChIキー: UOJCPAAEKXNPQT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 6-aminoindanone and related derivatives has been explored through various methodologies. One approach involves the nitration of corresponding indanones, followed by selective palladium-catalyzed reduction under mild conditions. This method allows for the preparation of N-β-hydroxyethyl derivatives of 6-aminoindan-1-one, showcasing the compound's versatility in synthetic chemistry (Wodnicka & Kwiecień, 2009).

Molecular Structure Analysis

The molecular structure of 6-aminoindanone derivatives has been a subject of interest, leading to the discovery of new synthons through structural modification and isomerization processes. For instance, the isomerization of 2-anilinonicotinic acid leads to the formation of a new synthon in 6-anilinonicotinic acids, demonstrating the compound's potential in creating novel molecular architectures (Peng et al., 2018).

Chemical Reactions and Properties

6-Aminoindanone and its derivatives exhibit a range of chemical reactions and properties, influenced by the compound's structure. The chemical stability and reactivity of hydroxy-1-aminoindans, for instance, are significantly affected by the position and orientation of the OH group relative to the amino moiety. This reactivity can lead to the formation of reactive intermediates and products under specific conditions (Herzig et al., 2006).

科学的研究の応用

1. Legal Highs and Psychoactive Substances

A study by Sainsbury et al. (2011) discusses the use of various synthetic compounds including 5,6-methylenedioxy-2-aminoindane (MDAI) and related substances as 'legal highs'. These compounds are advertised as 'research chemicals' and are analogues of amphetamine due to their closed ring system. The study reviews the chemistry, pharmacology, and toxicological aspects of these substances (Sainsbury et al., 2011).

2. Anticancer Therapy

Research by Hoang et al. (2022) discusses the synthesis and evaluation of 6-substituted amino-1H-indazole derivatives for antiproliferative activity in human cancer cell lines. The study aims to develop novel anticancer agents based on the promising structure of indazole, which is present in many compounds demonstrating anticancer activity (Hoang et al., 2022).

3. Treatment of Inflammatory and Autoimmune Diseases

Ding et al. (2009) provide insights into the use of IL-6 blockers for treating inflammatory and autoimmune diseases. IL-6, composed of 212 amino acids, plays a key role in immune response, hematopoiesis, and induction of inflammation. The study discusses various approaches to block IL-6 functions and their efficacy in clinical settings (Ding et al., 2009).

4. Enhancing GABA Action in Neuroscience

Hall et al. (2005) conducted a study on 6-Methylflavanone as a modulator of gamma-aminobutyric acid (GABA) responses at human recombinant GABA receptors. This research is significant in neuroscience, especially for understanding the mechanisms related to anxiolysis and sedation (Hall et al., 2005).

5. Neurotoxicity and Enzyme Activity

Janes et al. (1990) identified 6-hydroxydopa as a new redox cofactor in eukaryotic enzymes, particularly in bovine serum amine oxidase. This discovery challenges previous beliefs about the active site cofactor in mammalian copper amine oxidases and also suggests a functional role for 6-hydroxydopa, which has been implicated in neurotoxicity (Janes et al., 1990).

Safety And Hazards

6-Aminoindanone is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also harmful in contact with skin . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

特性

IUPAC Name

6-amino-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJCPAAEKXNPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20310310
Record name 6-AMINOINDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminoindanone

CAS RN

69975-65-1
Record name 69975-65-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-AMINOINDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Aminoindan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6-Nitro-1-indanone (10.0 g, 56.4 mmol) was dissolved in methanol (200 mL), a 10% palladium-carbon powder (500 mg) was added, and the mixture was stirred at room temperature for 14 hr under a hydrogen atmosphere. To the reaction solution were added dichloromethane and ethyl acetate to dissolve the precipitated crystals, and the catalyst was filtered off. The filtrate was concentrated under reduced pressure, and the residue was washed with methanol to give the title compound (6.71 g, yield 81%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
500 mg
Type
catalyst
Reaction Step Three
Yield
81%

Synthesis routes and methods II

Procedure details

6-Nitroindan-1-one (18.1 g, 102 mmol) was dissolved in ethanol (400 ml) and reduced using Pd (5%) on carbon (2.0 g) and 35 psi hydrogen pressure on a Parr apparatus. Filtration on celite followed by evaporation gave 6-aminoindan-1-one (13.7 g, 93 mmol). NMR (DMSO) 7.2 (d, J=7.7Hz, 1H), 6.9 (dd, Jab=7.7Hz, J ax=2.3 Hz, 1H), 6.75 (d, J=2.3Hz, 1H), 5.3 (brs, 2H), 2.9 (t, J=5.6 Hz, 2H), 2.55 (t, J=5.6 Hz, 2H).
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of the 6-nitroindan-1-one (10 g, 56 mmol) and 10% Pd/C (2.0 g) in MeOH (200 mL) was stirred under 30 psi of H2 at RT for 3 h. After filtration, the filtrate was concentrated to afford 6-aminoindan-1-one (7.2 g, 87% yield). 1H NMR (300 MHz, DMSO-d6): δ 7.17 (d, J1=8.1 Hz, 1H), 6.87 (d, J=8.1 Hz, 1H), 6.71 (s, 1H), 5.24 (s, 2H), 2.85 (t, J=5.4 Hz, 2H), 2.49 (t, J=5.7 Hz, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Aminoindanone
Reactant of Route 2
6-Aminoindanone
Reactant of Route 3
6-Aminoindanone
Reactant of Route 4
Reactant of Route 4
6-Aminoindanone
Reactant of Route 5
Reactant of Route 5
6-Aminoindanone
Reactant of Route 6
Reactant of Route 6
6-Aminoindanone

Citations

For This Compound
5
Citations
CF Koelsch, RA Scheiderbauer - Journal of the American …, 1943 - ACS Publications
… Crystallization from alcohol gave 6-aminoindanone, m. p. 168171, in 47-54% yields (based on un-nitrated hydrindone) in each of ten experiments.…
Number of citations: 20 pubs.acs.org
M Guembe-García, V Santaolalla-García… - Sensors and Actuators B …, 2021 - Elsevier
… The preparation and characterization of the monomer with the reactive side moiety, which is a derivative of 6-aminoindanone, is described in the electronic supplementary information, …
Number of citations: 15 www.sciencedirect.com
PS Kulyabin, IA Portnyagin, AN Tsarev… - Journal of …, 2019 - Elsevier
… This 6-aminoindanone-1 was then N-methylated, and the obtained product 38 was converted into indene 39 using a standard protocol. Aiming to synthesize indenes bearing various …
Number of citations: 3 www.sciencedirect.com
DR Beukes - 1999 - commons.ru.ac.za
Primary metabolites (sugars, amino acids, nucleotides) are organic substances produced by all living organisms and are essential for the survival of the organism. Natural products or …
Number of citations: 6 commons.ru.ac.za
M Jumppanen, SM Kinnunen… - Journal of Medicinal …, 2019 - ACS Publications
Transcription factors GATA4 and NKX2-5 directly interact and synergistically activate several cardiac genes and stretch-induced cardiomyocyte hypertrophy. Previously, we identified …
Number of citations: 17 pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。